molecular formula C14Br4O6 B1587181 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 299962-88-2

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No.: B1587181
CAS No.: 299962-88-2
M. Wt: 583.8 g/mol
InChI Key: AYAULFUIPANQMY-UHFFFAOYSA-N
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Description

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a complex organic compound characterized by its bromine and oxygen-rich structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves multi-step organic reactions. One common approach is the bromination of isochromene derivatives followed by oxidation steps to introduce additional bromine atoms and carbonyl groups. The reaction conditions often require stringent control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced monitoring and control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be employed to modify the bromine content.

  • Substitution: : Substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as hydrogen gas (H2) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, with modifications to the bromine and oxygen content, leading to new chemical entities with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology

In biological research, 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound's unique structure allows it to be explored as a therapeutic agent. Its derivatives may be developed into drugs targeting specific diseases, leveraging its reactivity and biological activity.

Industry

In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and carbonyl groups can form bonds with biological macromolecules, leading to the modulation of biological processes. The specific pathways and targets depend on the derivative and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetrabromonaphthalene dianhydride: : This compound shares structural similarities with 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone but differs in its core structure.

  • This compound: : This compound is unique due to its specific arrangement of bromine and oxygen atoms, which influences its reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of bromine atoms and multiple carbonyl groups, which provide it with distinct chemical properties compared to other similar compounds. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in science and industry.

Properties

IUPAC Name

2,3,9,10-tetrabromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14Br4O6/c15-7-3-1-2-5(9(7)17)13(21)24-14(22)6(2)10(18)8(16)4(1)12(20)23-11(3)19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAULFUIPANQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C4=C(C(=C1C(=O)OC(=O)C2=C(C(=C3C(=O)OC4=O)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14Br4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389018
Record name AC1MJBDI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299962-88-2
Record name AC1MJBDI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 2
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 3
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 4
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 5
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 6
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

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